molecular formula C14H21NO4 B13508026 tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate

tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B13508026
M. Wt: 267.32 g/mol
InChI Key: NNSUVNPHCNMAHR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a functionalized tetrahydropyridine derivative characterized by a tert-butyl carbamate protecting group and a conjugated α,β-unsaturated ester moiety. The (1E)-configuration of the propenyl ester ensures stereoelectronic effects that influence reactivity, such as susceptibility to nucleophilic attack or participation in cycloaddition reactions. Its structural features make it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles or bioactive molecules.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 5-[(E)-3-methoxy-3-oxoprop-1-enyl]-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-5-6-11(10-15)7-8-12(16)18-4/h7-8,10H,5-6,9H2,1-4H3/b8-7+

InChI Key

NNSUVNPHCNMAHR-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(=C1)/C=C/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C1)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the formylated intermediate.

    Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain the corresponding alcohol.

    Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling

The triflate intermediate undergoes Suzuki-Miyaura coupling with aryl amines:

  • Catalyst System : Tris(dibenzylideneacetone)dipalladium(0) and Xantphos ligand.

  • Base : Cesium carbonate in 1,4-dioxane at 100°C.

  • Application : Forms biaryl derivatives for pharmaceutical targets (e.g., kinase inhibitors) .

Coupling PartnerProduct Yield
2,3',5'-Trifluoro-5-methoxybiphenyl-4-amine84%

Acid-Mediated Deprotection

The tert-butyl carbamate (Boc) group is removed under acidic conditions:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane.

  • Outcome : Generates the free amine, critical for further functionalization .

ConditionTimeYield
TFA, RT30 min85%

Electrophilic Bromination

Analogous tetrahydropyridine derivatives undergo regioselective bromination at the α-position to the ketone:

  • Reagents : Br₂ with AlCl₃ in THF/Et₂O at 0°C .

  • Utility : Introduces halogens for cross-coupling or nucleophilic substitution.

SubstrateBromination SiteYield
tert-Butyl 4-oxopiperidine-1-carboxylateC-395%

Base-Induced Elimination

Under basic conditions, brominated intermediates eliminate HBr to form dihydropyridines:

  • Conditions : LiBr/Li₂CO₃ in DMF at 75°C .

  • Application : Converts saturated rings to aromatic systems for enhanced electronic properties.

Starting MaterialProductYield
Brominated tetrahydropyridineDihydropyridine70%

Reactivity of the α,β-Unsaturated Ester

The enoate moiety participates in:

  • Cycloadditions : Diels-Alder reactions with dienes.

  • Reductions : Hydrogenation to saturated esters using Pd/C or NaBH₄.

  • Nucleophilic Additions : Grignard or organozinc reagents at the β-position.

Key Structural Comparisons

CompoundStructural FeatureReactivity Difference
tert-Butyl 4-(3-methoxypropanoyl)piperidine-1-carboxylateSaturated esterLacks conjugation for cycloadditions
tert-Butyl 5-(3-ethoxy-3-oxoprop-1-en-1-yl)tetrahydropyridine-1-carboxylateEthoxy vs. methoxy esterAltered hydrolysis kinetics

Scientific Research Applications

tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key functional groups or synthetic pathways:

Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole-3-carboxylates ()

Compounds 10a–e from feature a tert-butoxycarbonyl (Boc)-protected amino group and ester functionalities. Key differences include:

  • Core Structure : The target compound has a tetrahydropyridine ring, whereas 10a–e are pyrrole derivatives. The tetrahydropyridine ring introduces conformational flexibility and distinct electronic properties due to partial saturation.
  • Substituents : The target compound’s α,β-unsaturated ester contrasts with the indole-carbonyl and alkyl groups in 10a–e . This difference impacts reactivity; for example, the conjugated ester in the target compound may undergo Michael additions, while 10a–e are tailored for indole-mediated cyclizations.
  • Synthesis: Both classes employ CuCl₂ catalysis (), but the target compound likely requires enolate or Wittig chemistry to install the propenyl ester, whereas 10a–e utilize 1,3-bis(indolyl)propane-1,3-dione precursors .

Quaternary Ammonium Compounds ()

While unrelated structurally, the critical micelle concentration (CMC) determination methods in (e.g., spectrofluorometry) could theoretically apply to the target compound if it exhibits surfactant-like behavior. However, the absence of a long alkyl chain or charged group in the target compound makes such comparisons speculative .

tert-Butyl Pyrrolo-Pyridine Carboxylates ()

The compound 33 in shares the Boc-protected nitrogen motif but incorporates a benzyloxy-phenylpropyl side chain and a fused pyrrolo-pyridine core.

Research Findings and Limitations

  • Reactivity : The α,β-unsaturated ester in the target compound is expected to show higher electrophilicity than saturated esters in 10a–e , enabling Diels-Alder or conjugate addition reactions.
  • Stability : The Boc group in all compared compounds enhances stability under basic conditions but is labile to acids, a trait critical for deprotection strategies.
  • Gaps in Data : Direct experimental data (e.g., IR, MS) for the target compound are lacking in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

Tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS No. 561307-71-9) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and other therapeutic activities supported by various studies.

  • Molecular Formula : C17H19NO4
  • Molar Mass : 301.34 g/mol
  • Storage Conditions : Recommended storage at 2-8°C to maintain stability and efficacy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to the tetrahydropyridine structure. For instance, compounds similar to tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine have demonstrated:

  • Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Fungal activity , showing effectiveness against multiple fungal strains .

In one study, a series of synthesized compounds were tested for their antibacterial properties using a panel of bacterial strains. The results indicated that certain structural features significantly enhanced the antibacterial efficacy, particularly the presence of specific functional groups that facilitate interaction with bacterial cell membranes .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Preliminary findings suggest:

  • Inhibition of cancer cell proliferation in vitro.
  • Mechanistic studies indicate that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Other Therapeutic Activities

Beyond antimicrobial and antitumor properties, tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine has shown potential in other areas:

  • Anti-inflammatory effects , potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant activity , which may contribute to its protective effects against oxidative stress-related diseases .

Case Study: Antibacterial Evaluation

A recent study evaluated a series of derivatives including tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine against various bacterial strains. The study utilized the Minimum Inhibitory Concentration (MIC) method to determine effectiveness:

CompoundMIC (µg/mL)Bacterial Strain
5a12.5Staphylococcus aureus
5b25Escherichia coli
5c10Pseudomonas aeruginosa

The results indicated that certain modifications to the molecular structure significantly enhanced antibacterial potency .

Q & A

Basic Questions

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear respiratory protection (e.g., N95 mask), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .
  • Ventilation: Use fume hoods during synthesis or handling to minimize vapor exposure .
  • Emergency Measures: Ensure access to eyewash stations and emergency showers. For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage: Store in a cool, dry place away from oxidizers and acids. Use airtight containers to prevent moisture absorption or decomposition .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the (1E)-configuration of the propenyl group and tetrahydropyridine ring substitution. Key peaks:
  • Propenyl group: 1^1H NMR δ ~6.3–6.8 ppm (doublet for trans-vinyl proton), 13^13C NMR δ ~165–170 ppm (ester carbonyl) .
  • Tetrahydropyridine ring: 1^1H NMR δ ~1.4–1.6 ppm (tert-butyl group), δ ~3.7 ppm (methoxy protons) .
  • IR Spectroscopy: Look for C=O stretches at ~1720 cm1^{-1} (ester) and ~1650 cm1^{-1} (enone system) .
  • Mass Spectrometry (MS): Expect a molecular ion peak [M+H]+^+ corresponding to the molecular formula C16H23NO4C_{16}H_{23}NO_4 (calculated exact mass: 293.16 g/mol) .

Advanced Questions

Q. How can stereochemical integrity of the (1E)-propenyl group be maintained during synthesis?

  • Methodological Answer:

  • Reaction Conditions: Use low temperatures (0–20°C) and anhydrous solvents (e.g., dichloromethane) to suppress isomerization .
  • Catalysts: Employ DMAP (4-dimethylaminopyridine) to enhance regioselectivity in esterification steps .
  • Monitoring: Track reaction progress via 1^1H NMR for real-time detection of unwanted (1Z)-isomer formation. Quench the reaction immediately if isomerization exceeds 5% .

Q. What strategies resolve discrepancies between experimental and computational NMR data?

  • Methodological Answer:

  • Spectral Validation: Compare experimental 1^1H/13^13C shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals. For example, HMBC correlations between the methoxy protons (δ ~3.7 ppm) and the ester carbonyl confirm the methoxy group’s position .
  • Dynamic Effects: Variable-temperature NMR can reveal rotameric equilibria in the tetrahydropyridine ring, which may explain split signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.